molecular formula C13H6BrF5O B11970618 (4-Bromo-phenyl)-(2,3,4,5,6-pentafluoro-phenyl)-methanol CAS No. 66390-44-1

(4-Bromo-phenyl)-(2,3,4,5,6-pentafluoro-phenyl)-methanol

Cat. No.: B11970618
CAS No.: 66390-44-1
M. Wt: 353.08 g/mol
InChI Key: QUKGWWXILDUOKH-UHFFFAOYSA-N
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Description

(4-Bromo-phenyl)-(2,3,4,5,6-pentafluoro-phenyl)-methanol is an organic compound that features a brominated phenyl group and a pentafluorinated phenyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-phenyl)-(2,3,4,5,6-pentafluoro-phenyl)-methanol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two different aromatic compounds. The process involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the Suzuki–Miyaura coupling conditions. This includes using a suitable solvent, such as toluene or ethanol, and maintaining the reaction temperature between 80-100°C. The reaction is typically carried out under an inert atmosphere to prevent oxidation .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-phenyl)-(2,3,4,5,6-pentafluoro-phenyl)-methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-Bromo-phenyl)-(2,3,4,5,6-pentafluoro-phenyl)-methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromo-phenyl)-(2,3,4,5,6-pentafluoro-phenyl)-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-phenyl)-(2,3,4,5,6-tetrafluoro-phenyl)-methanol
  • (4-Bromo-phenyl)-(2,3,4,5,6-trifluoro-phenyl)-methanol
  • (4-Bromo-phenyl)-(2,3,4,5,6-difluoro-phenyl)-methanol

Uniqueness

The uniqueness of (4-Bromo-phenyl)-(2,3,4,5,6-pentafluoro-phenyl)-methanol lies in its pentafluorinated phenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its biological applications compared to its less fluorinated analogs .

Properties

CAS No.

66390-44-1

Molecular Formula

C13H6BrF5O

Molecular Weight

353.08 g/mol

IUPAC Name

(4-bromophenyl)-(2,3,4,5,6-pentafluorophenyl)methanol

InChI

InChI=1S/C13H6BrF5O/c14-6-3-1-5(2-4-6)13(20)7-8(15)10(17)12(19)11(18)9(7)16/h1-4,13,20H

InChI Key

QUKGWWXILDUOKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=C(C(=C(C(=C2F)F)F)F)F)O)Br

Origin of Product

United States

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